N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide
CAS No.: 405925-54-4
Cat. No.: VC7410192
Molecular Formula: C14H9IN2OS
Molecular Weight: 380.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 405925-54-4 |
|---|---|
| Molecular Formula | C14H9IN2OS |
| Molecular Weight | 380.2 |
| IUPAC Name | N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C14H9IN2OS/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18) |
| Standard InChI Key | NIRAYUDKGGLOMV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide, reflects its three primary components:
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Benzothiazole core: A bicyclic system with a benzene ring fused to a thiazole (sulfur and nitrogen-containing heterocycle).
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4-Iodophenyl group: A phenyl ring substituted with an iodine atom at the para position.
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Carboxamide linker: Connects the benzothiazole and iodophenyl groups via an amide bond.
The SMILES notation (C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I) and InChIKey (NIRAYUDKGGLOMV-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemical features.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.2 g/mol |
| CAS Registry Number | 405925-54-4 |
| IUPAC Name | N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide |
| Solubility | Not publicly available |
| PubChem CID | 1186308 |
The iodine atom introduces significant steric bulk and polarizability, influencing solubility and intermolecular interactions.
Synthesis and Optimization
Synthetic Pathways
The primary synthesis route involves coupling 1,3-benzothiazole-2-carboxylic acid with 4-iodoaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) or chloroformates. A representative reaction is:
Key Considerations:
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Coupling Efficiency: Yields depend on the coupling agent, solvent (e.g., DMF or THF), and reaction time.
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Purification: Column chromatography or recrystallization is typically required to isolate the product.
Green Chemistry Approaches
While traditional methods use organic solvents, recent trends emphasize eco-friendly alternatives. For example, the synthesis of analogous carboxamides has employed ethanol under ambient conditions, achieving yields up to 90% . Adapting such methods could enhance the sustainability of N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide production.
Biological Activities and Mechanisms
Anticancer Properties
Benzothiazole derivatives inhibit cancer cell proliferation by interfering with DNA replication or protein synthesis. The iodophenyl group’s electron-withdrawing nature could modulate binding to kinases or topoisomerases, though specific mechanistic studies for this compound are lacking.
Anti-Inflammatory Applications
Carboxamide-containing benzothiazoles suppress pro-inflammatory cytokines (e.g., TNF-α and IL-6). Molecular docking studies of similar compounds suggest interactions with COX-2 or NF-κB pathways , but experimental validation is needed for this derivative.
Computational and Pharmacological Insights
Molecular Docking Studies
While direct data for N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide are unavailable, analogous carboxamides show strong binding affinities to viral proteases (e.g., SARS-CoV-2 M) with binding energies ranging from −6.54 to −7.33 kcal/mol . The iodine atom’s polarizability may improve target engagement through halogen bonding.
ADMET Profiling
Predicted properties include:
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Absorption: Moderate gastrointestinal permeability due to the carboxamide group.
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Metabolism: Susceptible to hepatic CYP450 oxidation.
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Toxicity: Potential hepatotoxicity at high doses, common to iodinated aromatics .
Research Gaps and Future Directions
Unexplored Therapeutic Areas
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Neurodegenerative Diseases: Benzothiazoles like PBT2 show efficacy in Alzheimer’s models .
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Antiviral Applications: Structural similarities to thiadiazole carboxamides warrant testing against viral proteases .
Experimental Validation Needs
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In Vivo Efficacy: Pharmacokinetic and toxicity studies in animal models.
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Structure-Activity Relationships (SAR): Modifying the iodine position or substituting it with other halogens.
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